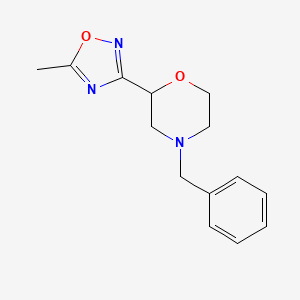
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Vue d'ensemble
Description
“4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine”, often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” includes a 1,2,4-oxadiazole ring. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The molecular weight of this compound is 259.30 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives similar to 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine exhibit antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives, including those with oxadiazole and morpholine components, has been explored for antimicrobial activities. These compounds were found to possess good or moderate activity against test microorganisms, highlighting the potential for these chemical structures in the development of new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine have been evaluated for their anti-inflammatory and analgesic effects. A study reported the synthesis and screening of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for these activities. Some derivatives demonstrated significant potency, suggesting the potential therapeutic value of oxadiazole derivatives in managing pain and inflammation (Dewangan et al., 2016).
Corrosion Inhibition
Research into the applications of 1,3,4-oxadiazole derivatives has also extended to the field of corrosion inhibition. For example, studies have synthesized oxadiazole derivatives to investigate their efficacy in protecting mild steel against corrosion in acidic environments. These studies have shown that certain derivatives can significantly reduce the rate of steel corrosion, making them of interest for industrial applications where corrosion resistance is critical (Ammal et al., 2018).
Anticancer Activity
Furthermore, the structural motif of oxadiazole, when incorporated into larger molecular frameworks, has been explored for anticancer activity. A study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that several derivatives exhibit promising anticancer activities against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-15-14(16-19-11)13-10-17(7-8-18-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOQDUXGGAKVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



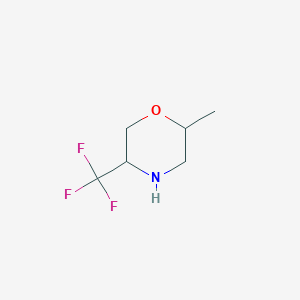
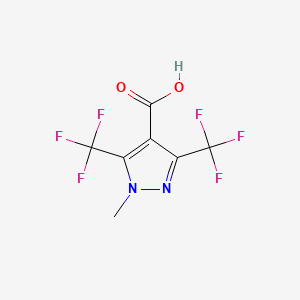
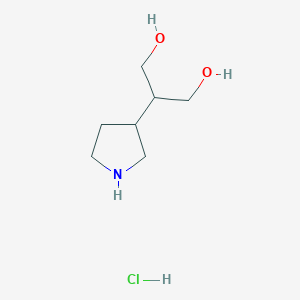
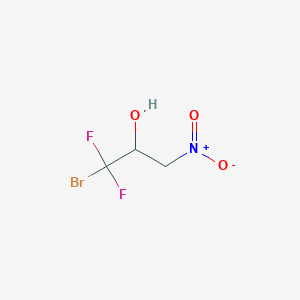
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
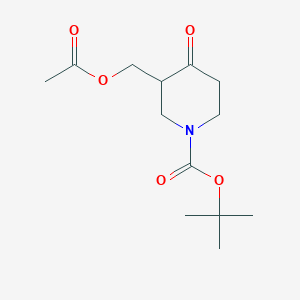
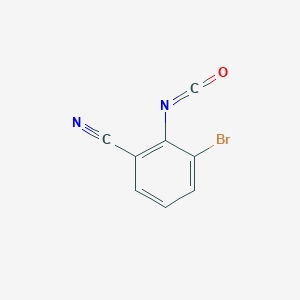
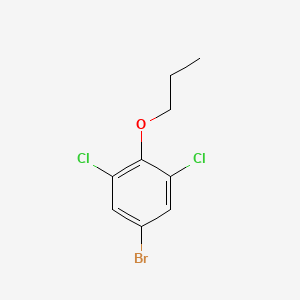
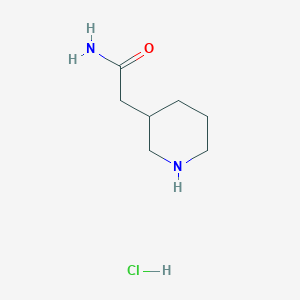
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
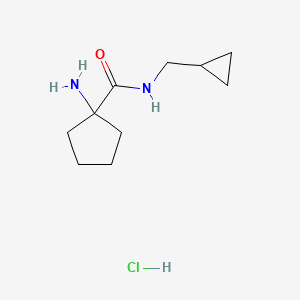
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)